molecular formula C19H18Cl2N4O5 B12480405 2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide

2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide

Cat. No.: B12480405
M. Wt: 453.3 g/mol
InChI Key: ORMJXUAPAYDDNK-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyclohexylamino group, a dichlorophenyl group, and a dinitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce nitro groups at the desired positions.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents for amination, and controlled temperatures for chlorination and amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

    Oxidation: Formation of nitro oxides or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides or other derivatives depending on the substituents introduced.

Scientific Research Applications

2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and inhibit the activity of certain enzymes or receptors. For example, the nitro groups may participate in redox reactions, while the amine and amide groups can form hydrogen bonds with target proteins. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl acetic acid: Shares the dichlorophenyl group but lacks the cyclohexylamino and dinitrobenzamide groups.

    cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine: Contains the dichlorophenyl group and is used as an antifungal agent.

Uniqueness

2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and amine groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H18Cl2N4O5

Molecular Weight

453.3 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(2,4-dichlorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C19H18Cl2N4O5/c20-11-6-7-16(15(21)8-11)23-19(26)14-9-13(24(27)28)10-17(25(29)30)18(14)22-12-4-2-1-3-5-12/h6-10,12,22H,1-5H2,(H,23,26)

InChI Key

ORMJXUAPAYDDNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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